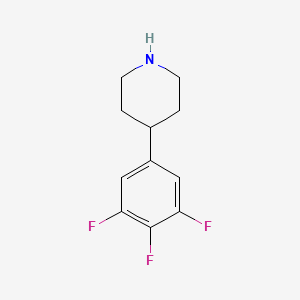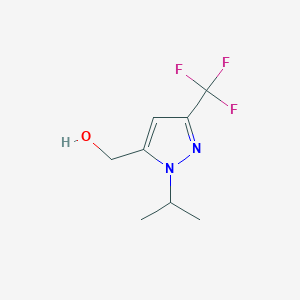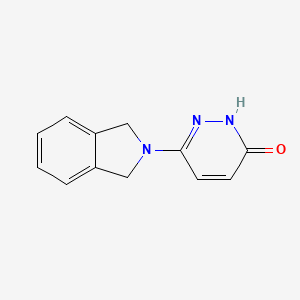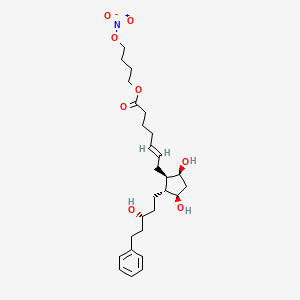
Buxifoliadine A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Buxifoliadine A is an acridone alkaloid isolated from the root bark of Severinia buxifolia, a plant belonging to the Rutaceae family . This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Buxifoliadine A can be synthesized through the extraction of Severinia buxifolia root bark using methanol. The methanol extract is then partitioned between chloroform and water. The chloroform layer is separated by silica gel column chromatography to isolate this compound as yellow needles . The compound’s structure is confirmed through spectroscopic methods such as ultraviolet (UV) spectrometry, infrared (IR) spectrometry, and high-resolution electron impact mass spectrometry (HR-EI-MS) .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its large-scale production.
化学反応の分析
Types of Reactions
Buxifoliadine A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the acridone ring structure.
Substitution: Substitution reactions can occur at various positions on the acridone ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound include various acridone derivatives, which may exhibit different biological activities.
科学的研究の応用
Chemistry: The compound serves as a precursor for synthesizing other acridone derivatives.
Industry: While its industrial applications are limited, this compound’s derivatives may find use in developing new pharmaceuticals.
作用機序
Buxifoliadine A exerts its effects by interacting with molecular targets such as the ERK pathway. The compound inhibits ERK enzyme activity, leading to the downregulation of Mcl-1 expression and the upregulation of Bax, which induces caspase-3 activation and apoptosis in cancer cells . This mechanism highlights its potential as an anticancer agent.
類似化合物との比較
Similar Compounds
Buxifoliadine A is part of a group of acridone alkaloids, which include:
- Buxifoliadine E
- N-methylbuxifoliadine E
- Cycloatalaphylline A
- N-methylcycloatalaphylline A
Uniqueness
This compound is unique due to its specific structure and the presence of a chelated phenolic hydroxyl group at the C-1 position . This structural feature contributes to its distinct biological activities compared to other acridone alkaloids.
特性
分子式 |
C25H29NO4 |
|---|---|
分子量 |
407.5 g/mol |
IUPAC名 |
1,5-dihydroxy-3-methoxy-10-methyl-2,4-bis(3-methylbut-2-enyl)acridin-9-one |
InChI |
InChI=1S/C25H29NO4/c1-14(2)10-12-17-22-20(24(29)18(25(17)30-6)13-11-15(3)4)23(28)16-8-7-9-19(27)21(16)26(22)5/h7-11,27,29H,12-13H2,1-6H3 |
InChIキー |
XCHVRLXEQIEULZ-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=C2C(=C(C(=C1OC)CC=C(C)C)O)C(=O)C3=C(N2C)C(=CC=C3)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(8-sulfonaphthalen-2-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B13427692.png)
![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13427697.png)

![3-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B13427714.png)




